molecular formula C19H28N2O4S B4398101 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B4398101
M. Wt: 380.5 g/mol
InChI Key: WWDDOXLZYZBSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. EPP is a piperidine derivative that has been synthesized through various methods and has shown promising results in the field of neuroscience.

Mechanism of Action

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound enhances the activity of the NMDA receptor by binding to a specific site on the receptor and increasing the affinity of the receptor for its ligand, glutamate.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine and glutamate in the brain, which are key neurotransmitters involved in reward and motivation. It has also been shown to enhance learning and memory in animal models. This compound has been studied for its potential neuroprotective effects in various neurological disorders, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for use in lab experiments. It is a highly potent and selective modulator of the NMDA receptor, which allows for precise manipulation of this receptor. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is its potential use in the treatment of addiction and drug abuse. This compound has been shown to reduce drug-seeking behavior in animal models, and further research could lead to the development of new treatments for addiction. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. This compound has shown neuroprotective effects in animal models, and more research is needed to determine its potential use in humans. Finally, this compound could be used as a tool for studying the mechanisms of learning and memory, as well as the role of the NMDA receptor in these processes.

Scientific Research Applications

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have a modulatory effect on dopamine and glutamate neurotransmission, which are key players in these disorders. This compound has also been studied for its potential use as a tool for studying the mechanisms of addiction and drug abuse.

properties

IUPAC Name

[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-3-25-18-9-8-17(13-15(18)2)26(23,24)21-12-6-7-16(14-21)19(22)20-10-4-5-11-20/h8-9,13,16H,3-7,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDDOXLZYZBSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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